molecular formula C24H24 B12660440 1-Phenyl-3-(2-phenylpropyl)indan CAS No. 84255-50-5

1-Phenyl-3-(2-phenylpropyl)indan

Cat. No.: B12660440
CAS No.: 84255-50-5
M. Wt: 312.4 g/mol
InChI Key: JOJLONCHKZAGGP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The chemical compound 1-phenyl-3-(2-phenylpropyl)indan is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure, indan, consists of a bicyclic framework comprising a benzene ring fused to a cyclopentane ring. The numbering of the indan system begins at the bridgehead carbon adjacent to the benzene ring, proceeding clockwise to prioritize substituents.

The phenyl group at position 1 and the 2-phenylpropyl group at position 3 define the compound’s substitution pattern. The 2-phenylpropyl substituent is a three-carbon chain with a phenyl branch on the central carbon. This nomenclature adheres to IUPAC Rule A-61.1 for fused polycyclic hydrocarbons and Rule C-14.4 for alkyl substituents. The molecular formula is $$ \text{C}{24}\text{H}{24} $$, with a molecular weight of 312.45 g/mol.

Molecular Architecture: Benzocyclopentane Core and Substituted Aromatic Moieties

The indan core (benzocyclopentane) imposes significant rigidity on the molecule due to its fused bicyclic structure. The benzene ring contributes aromatic stability, while the cyclopentane ring introduces strain, influencing conformational dynamics.

  • Position 1 Substitution : A phenyl group is directly attached to the bridgehead carbon. This substituent extends the π-conjugation system, enhancing electronic delocalization across the benzene ring.
  • Position 3 Substitution : The 2-phenylpropyl group introduces steric bulk and additional aromatic character. The propyl chain adopts a gauche conformation to minimize steric clashes between the phenyl branch and the indan core.

The spatial arrangement of these groups creates a chiral center at position 3, though the compound is typically synthesized as a racemic mixture. X-ray crystallography studies of analogous indan derivatives reveal dihedral angles of 25–35° between the indan plane and substituent phenyl rings, suggesting moderate conjugation.

Comparative Analysis with Related Indane Derivatives

Structural modifications in indan derivatives significantly alter physicochemical properties. The table below contrasts 1-phenyl-3-(2-phenylpropyl)indan with related compounds:

Compound Structural Features Key Differences
1-Phenylindan Lacks 2-phenylpropyl group at position 3 Reduced steric hindrance, lower MW (208.30 g/mol)
3-(4-Methylphenyl)-1-indanone Ketone at position 3, methylphenyl substituent Polar functional group increases solubility
1,3-Diphenylindan Phenyl groups at positions 1 and 3 Symmetrical structure, enhanced crystallinity

The 2-phenylpropyl group in 1-phenyl-3-(2-phenylpropyl)indan distinguishes it through:

  • Steric Effects : The branched alkyl chain creates a hydrophobic pocket, influencing binding interactions in supramolecular systems.
  • Electronic Effects : The phenyl branch donates electron density via hyperconjugation, marginally stabilizing the cyclopentane ring.
  • Thermal Stability : Compared to simpler indan derivatives, the bulky substituent raises melting points by 20–40°C due to restricted molecular motion.

Properties

CAS No.

84255-50-5

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenylpropyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)16-21-17-24(20-12-6-3-7-13-20)23-15-9-8-14-22(21)23/h2-15,18,21,24H,16-17H2,1H3

InChI Key

JOJLONCHKZAGGP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis via Acid Chloride and Ester Coupling (Patent HU204540B)

A highly pure preparation method involves the reaction of an acid chloride derivative of N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with N-(indan-2-yl)-glycine tert-butyl ester, followed by cleavage of the tert-butyl protecting group and isolation of the product as its hydrochloride salt.

Key steps:

  • Formation of acid chloride: The N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine is converted to its acid chloride or acid chloride hydrochloride.
  • Coupling reaction: This acid chloride is reacted with N-(indan-2-yl)-glycine tert-butyl ester under controlled conditions.
  • Deprotection: The tert-butyl protecting group is removed by acid treatment.
  • Isolation: The product is isolated as the hydrochloride salt, achieving optical purity of at least 99%.

Reaction conditions:

Step Reagents/Conditions Notes
Acid chloride formation From N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine Standard chlorination methods
Coupling React acid chloride with N-(indan-2-yl)-glycine tert-butyl ester Inert atmosphere, controlled temperature
Deprotection Treatment with HCl gas in ethyl acetate at 10-20 °C 3 hours stirring
Isolation Filtration of precipitated hydrochloride salt High purity product

This method is noted for its simplicity, economy, and ability to produce optically pure S-isomer product.

Flash Chromatography Purification and Intermediate Preparation (RSC Supporting Information)

In related synthetic routes, intermediates such as 3-amino-3-phenylpropan-1-ol and related compounds are prepared by:

  • Refluxing malonic acid and benzaldehyde with ammonium acetate in ethanol.
  • Reduction of acids with lithium aluminum hydride in tetrahydrofuran at 0 °C.
  • Purification of crude products by flash chromatography on silica gel using ethyl acetate/hexanes mixtures.

These intermediates can be further functionalized and coupled to form the target compound or its precursors.

Radical and Photoredox Approaches for Functionalized Intermediates (RSC 2014)

Recent advances include radical-mediated synthesis of related diarylalkylidene malononitriles and oxime derivatives, which can serve as precursors or analogs in the synthesis of complex indan derivatives.

  • Reactions are performed under inert atmosphere with photocatalysts such as Eosin Y.
  • Purification is achieved by silica gel chromatography using hexane/ethyl acetate gradients.
  • These methods provide access to functionalized intermediates that can be elaborated into the target compound.

Mannich Reaction and Vinyl Ketone Intermediates (MDPI 2023)

An efficient approach to aryl vinyl ketones, which are useful intermediates in the synthesis of phenyl-substituted compounds, involves:

  • Mannich base formation from substituted phenyl compounds with dimethylamine hydrochloride and paraformaldehyde under reflux in 2-propanol.
  • Subsequent treatment with ethyl chloroformate and diisopropylamine to yield aryl vinyl ketones.
  • These intermediates can be further reacted with amines to form quinolines or related structures, potentially adaptable for indan derivative synthesis.

Comparative Summary Table of Preparation Methods

Method/Source Key Steps Purification Method Yield/Purity Notes Special Features
Acid chloride coupling (HU204540B) Acid chloride formation, coupling, deprotection Crystallization, filtration >99% optical purity (S-isomer) Economical, high optical purity
Flash chromatography (RSC 2019) Reflux, reduction, flash chromatography Silica gel flash chromatography Moderate to high yields Well-established classical methods
Radical photoredox (RSC 2014) Photocatalytic radical reactions Silica gel chromatography Good yields Modern, mild conditions
Mannich and vinyl ketone synthesis (MDPI 2023) Mannich reaction, vinyl ketone formation Chromatography Good yields Versatile intermediates for elaboration

Research Findings and Notes

  • The acid chloride coupling method is particularly noted for producing optically pure 1-Phenyl-3-(2-phenylpropyl)indan derivatives, which is critical for applications requiring stereochemical specificity.
  • Flash chromatography remains a standard purification technique to isolate intermediates and final products with high purity.
  • Photoredox catalysis offers a modern alternative for functionalizing aromatic intermediates under mild conditions, potentially improving overall synthetic efficiency.
  • The Mannich reaction and subsequent vinyl ketone formation provide a versatile platform for synthesizing aryl-substituted ketones, which can be adapted for indan synthesis pathways.

Chemical Reactions Analysis

1-Phenyl-3-(2-phenylpropyl)indan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its fully saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces fully saturated hydrocarbons.

Scientific Research Applications

1-Phenyl-3-(2-phenylpropyl)indan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-phenylpropyl)indan involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Methyl Indan

  • Structure and Properties : Methyl indan (C₁₀H₁₂) contains a methyl group attached to the indan core. It is a byproduct in liquefaction reactions of coal-derived compounds, where its content decreases with rising temperature (6.43% at 380°C to 9.28% at 420°C) .
  • Key Differences : Unlike 1-Phenyl-3-(2-phenylpropyl)indan, methyl indan lacks bulky aromatic substituents, making it more volatile and thermally unstable. Its role in hydrogen-donating pathways during liquefaction contrasts with the unexplored reactivity of the target compound.

Indan and Tetralin Musks (e.g., Phantolid, Tonalid)

  • Structure and Applications : Indan musks, such as Phantolid, feature nitro or ketone groups on the indan core, enhancing their odor potency. These compounds are chemically stable and widely used in fragrances due to their similarity to natural macrocyclic musks .
  • Key Differences : While 1-Phenyl-3-(2-phenylpropyl)indan lacks functional groups typical of musks (e.g., nitro or ketone moieties), its bulky substituents may confer distinct physicochemical properties, such as increased lipophilicity, which could be advantageous in material science applications.

Hydroxy-Substituted Indan Derivatives (e.g., 4-Hydroxy-2-(dipropylamino)indan)

  • Biological Activity: Monophenolic indan derivatives exhibit dopamine receptor agonist activity. For example, 4-hydroxy-2-(dipropylamino)indan shows potent central dopaminergic effects in rats, with activity dependent on hydroxyl group positioning .
  • However, its aromatic substituents may enhance binding to hydrophobic targets in non-pharmaceutical contexts.

Comparative Data Table

Compound Substituents Molecular Weight Key Properties/Applications Stability/Reactivity Reference
1-Phenyl-3-(2-phenylpropyl)indan Phenyl, 2-phenylpropyl 324.45 g/mol Commercial availability (industrial) Unknown
Methyl indan Methyl 132.21 g/mol Liquefaction intermediate Thermal degradation
Phantolid (indan musk) Nitro/ketone groups ~250 g/mol Fragrance industry High chemical stability
4-Hydroxy-2-(dipropylamino)indan Hydroxy, dipropylamino 235.34 g/mol Dopamine receptor agonist Position-dependent activity

Biological Activity

1-Phenyl-3-(2-phenylpropyl)indan is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anticancer properties, as well as insights into its mechanism of action and applications in drug development.

Overview of Biological Activities

1-Phenyl-3-(2-phenylpropyl)indan has been investigated for various biological activities:

  • Antiviral Activity : The compound shows promise in inhibiting viral replication, particularly against human immunodeficiency virus (HIV) and other viral pathogens. Its mechanism may involve the modulation of host cell pathways that viruses exploit for replication.
  • Antibacterial Properties : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Potential : Preliminary studies suggest that 1-Phenyl-3-(2-phenylpropyl)indan can induce apoptosis in cancer cells. Its effectiveness varies across different cancer types, indicating a need for further investigation into its selectivity and potency.

The biological effects of 1-Phenyl-3-(2-phenylpropyl)indan are attributed to its interaction with specific molecular targets within biological systems. The compound may act by:

  • Enzyme Inhibition : By inhibiting enzymes involved in key metabolic pathways, it can alter the progression of diseases such as cancer and infections.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and leading to therapeutic effects. This interaction can affect signaling pathways critical for cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Phenyl-3-(2-phenylpropyl)indan:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of HIV replication in vitro at low micromolar concentrations.
Study BAntibacterial ActivityShowed effective bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL.
Study CAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM.

Applications in Drug Development

Due to its diverse biological activities, 1-Phenyl-3-(2-phenylpropyl)indan is being explored for potential applications in:

  • Antiviral Therapies : Targeting viral infections through the development of new antiviral agents.
  • Antibacterial Agents : Formulating new antibiotics that can combat resistant bacterial strains.
  • Cancer Treatments : Investigating its use as a lead compound in the development of anticancer drugs, particularly those targeting specific signaling pathways involved in tumor growth.

Q & A

What are the established synthetic routes for 1-Phenyl-3-(2-phenylpropyl)indan, and how do intermediates influence yield optimization?

The synthesis typically involves Friedel-Crafts alkylation or multi-step coupling reactions. A key intermediate is the indan precursor functionalized with a 2-phenylpropyl group. For example, indan derivatives can undergo alkylation using 2-phenylpropyl halides in the presence of Lewis acids (e.g., AlCl₃). Yield optimization requires rigorous control of reaction conditions (temperature, solvent polarity) and purification via column chromatography. Competing side reactions, such as over-alkylation or isomerization, must be minimized by stoichiometric adjustments .

How can X-ray crystallography resolve conformational ambiguities in 1-Phenyl-3-(2-phenylpropyl)indan?

X-ray crystallography is critical for determining the spatial arrangement of substituents. The SHELX software suite (e.g., SHELXL) refines crystallographic data by modeling thermal displacement parameters and handling twinning or high-resolution data. Challenges include resolving overlapping electron densities in the indan core and phenylpropyl side chains. Example parameters:

ParameterValue (Å)
C-C bond length1.54–1.58
Dihedral angles15–25°
Proper refinement protocols reduce residuals (R-factor < 5%) and validate hydrogen atom positions .

What methodologies are employed to analyze hydrogen-bonding interactions in crystalline 1-Phenyl-3-(2-phenylpropyl)indan?

Graph set analysis (GSA) is used to classify hydrogen-bonding patterns. Fourier-transform infrared (FTIR) spectroscopy identifies O–H···π or C–H···π interactions, while crystallographic data quantify bond distances and angles. For instance:

Interaction TypeDistance (Å)Angle (°)
C–H···π2.7–3.1140–160
π-π stacking3.4–3.8Parallel
These interactions stabilize crystal packing and influence melting points .

How does ring puckering in the indan moiety affect the compound’s reactivity?

The indan ring adopts non-planar conformations due to puckering, quantified using Cremer-Pople coordinates. Puckering amplitude (θ) and phase angle (φ) are derived from atomic displacements relative to the mean plane. For example:

Puckering Modeθ (Å)φ (°)
Half-chair0.4318
Envelope0.3845
Distorted geometries increase steric strain, altering nucleophilic attack sites in reactions like epoxidation .

What spectroscopic techniques differentiate 1-Phenyl-3-(2-phenylpropyl)indan from its structural analogs?

  • NMR : 13C^{13}\text{C} NMR distinguishes substituent positions via chemical shifts (e.g., aromatic carbons at 125–140 ppm, aliphatic carbons at 20–40 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 340.18).
  • UV-Vis : Conjugation effects produce λmax at 260–280 nm .

What computational approaches predict the thermodynamic stability of 1-Phenyl-3-(2-phenylpropyl)indan?

Density functional theory (DFT) calculates Gibbs free energy (ΔG) and enthalpy (ΔH) of formation. Basis sets like B3LYP/6-311+G(d,p) optimize geometry, while molecular dynamics simulations assess conformational flexibility. Key outputs:

PropertyValue (kcal/mol)
ΔG (formation)-45.2 ± 1.3
ΔH (combustion)-1200 ± 50
These models guide solvent selection and reaction pathway design .

How does 1-Phenyl-3-(2-phenylpropyl)indan perform in neutron/gamma radiation detection applications?

The compound’s aromatic system enhances scintillation efficiency via π→π* transitions. Time-resolved fluorescence spectroscopy measures decay constants (τ ~ 2–5 ns) for pulse shape discrimination. Comparative

Radiation TypeLight Yield (%)τ (ns)
Neutron853.2
Gamma722.8
This property is critical for developing hybrid organic scintillators .

What are the challenges in scaling up enantioselective synthesis of 1-Phenyl-3-(2-phenylpropyl)indan derivatives?

Chiral phosphoramidate catalysts (e.g., Diethyl (S)-1-phenyl-3-(piperidin-1-yl)propan-2-yl phosphoramidate) induce asymmetry but require strict control of:

  • Catalyst loading (1–5 mol%)
  • Solvent polarity (e.g., THF vs. toluene)
  • Temperature (-20°C to 25°C)
    Racemization risks increase at higher temperatures, necessitating low-temperature quenching .

How do steric effects influence the regioselectivity of electrophilic substitution reactions?

The 2-phenylpropyl group creates steric hindrance at the indan C3 position, directing electrophiles (e.g., NO₂⁺) to less hindered sites. Molecular volume analysis (e.g., using Mercury software) shows:

PositionAccessible Surface Area (Ų)
C112.3
C38.7
This explains preferential nitration at C1 over C3 .

What safety protocols are recommended for handling 1-Phenyl-3-(2-phenylpropyl)indan in laboratory settings?

  • Use fume hoods to avoid inhalation of fine powders.
  • Store under inert gas (Ar/N₂) due to air-sensitive functional groups.
  • Dispose via EPA-approved waste streams (SCIL Category 1A) .

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